molecular formula C18H18N4O2 B2872683 4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887892-08-2

4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2872683
M. Wt: 322.368
InChI Key: SSGTXNJMBJTWRC-UHFFFAOYSA-N
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Description

The compound “4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide” is an organic compound that contains several functional groups, including a tert-butyl group, a pyridin-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The tert-butyl group is a bulky group that could influence the compound’s conformation . The pyridin-2-yl and 1,3,4-oxadiazol-2-yl groups are heterocyclic aromatic rings, which could participate in π-π stacking interactions .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the benzamide group could undergo hydrolysis to form benzoic acid and an amine . The pyridin-2-yl group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of aromatic rings could increase its stability and make it relatively nonpolar .

Scientific Research Applications

Synthesis and Polymer Applications

Research demonstrates the synthesis of compounds related to "4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide" and their incorporation into polyamides to enhance material properties. For example, Hsiao et al. (2000) explored the synthesis of polyamides using derivatives that bear resemblance to the core structure of the compound . These polyamides exhibit high thermal stability and solubility in polar solvents, making them suitable for creating films with practical applications in electronics and materials science (Hsiao, Yang, & Chen, 2000).

Organic Light-Emitting Diodes (OLEDs)

Wang et al. (2001) focused on the synthesis of a bis(1,3,4-oxadiazole) system incorporating tert-butyl and pyridine groups, which closely relates to the molecular structure of interest. This material, used as a hole-blocking layer in OLEDs, showed improved device efficiency, indicating its potential for enhancing the performance of electronic displays and lighting (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).

Drug Metabolism Studies

In the realm of pharmacology, the metabolism of compounds structurally related to "4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide" has been examined. Yoo et al. (2008) investigated the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor that shares the oxadiazole ring and tert-butyl group, highlighting the process of hydroxylation and carbonyl reduction. This research contributes to understanding the metabolic pathways and stability of potential drug candidates (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could be conducted to determine its properties and potential uses .

properties

IUPAC Name

4-tert-butyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-18(2,3)13-9-7-12(8-10-13)15(23)20-17-22-21-16(24-17)14-6-4-5-11-19-14/h4-11H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGTXNJMBJTWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

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